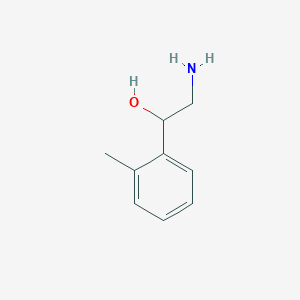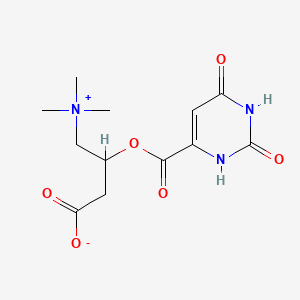
Biotin DHPE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biotin DHPE (N-(Biotinoyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt) is a compound that can be used to couple avidin or streptavidin to cell membranes or liposomes . It is a white solid soluble in chloroform . It is also used as a fluorescent probe for labeling phospholipids and liposomes .
Synthesis Analysis
While the exact synthesis process of this compound is not detailed in the search results, biotin biosynthesis in general has been studied extensively. For instance, 44 biotin biosynthesis-related genes were identified from 14 eukaryotic photosynthetic algal genomes . Biotin biosynthesis-related enzymes were found to be distributed in three groups: 7-keto-8-aminopelargonic acid synthase, diaminopelargonic acid synthase/dethiobiotin synthetase, and biotin synthase .Molecular Structure Analysis
This compound is composed of a hydrophilic head and a hydrophobic tail . It is a cell membrane-like substance that can react with Streptavidin-coated magnetic beads to form a complex attached to the surface of living cells .Chemical Reactions Analysis
In a high-performance liquid chromatography (HPLC) method for biotin analysis, biotin went through a post-column reaction to form a conjugate . In another study, Biotin-X-DHPE was introduced and coupled to Streptavidin-coated magnetic beads for use in the solution-phage bio-panning procedure .Physical And Chemical Properties Analysis
This compound is a white solid soluble in chloroform . It acts as a coenzyme in critical biochemical processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism .科学的研究の応用
Protein-Ligand Binding Detection
Biotin DHPE, a derivative of biotin, has been instrumental in detecting protein-ligand binding at the liquid/solid interface. A study described a method based on the modulation of interfacial pH upon protein binding. The pH change was detected using a pH-sensitive dye doped into supported phospholipid bilayers containing biotin-cap-PE. This method was pivotal in determining equilibrium dissociation constants in protein-ligand interactions, showcasing the utility of biotin derivatives like this compound in sensitive biochemical assays (Jung, Robison, & Cremer, 2009).
Surface Plasmon Resonance Biosensing
This compound has also been utilized in the formation of biotin-containing phospholipid vesicle layers on self-assembled monolayers (SAMs). This application is particularly relevant in surface plasmon resonance (SPR) biosensing, a technique used for studying binding interactions. The incorporation of biotin-containing phospholipids, like this compound, into the vesicle layers, has enabled the immobilization of biotinylated receptor proteins, enhancing the efficiency and sensitivity of SPR biosensors (Ishizuka-Katsura et al., 2008).
作用機序
Biotin DHPE can be used to couple avidin or streptavidin to cell membranes or liposomes . It is used as a fluorescent probe for labeling phospholipids and liposomes . In single molecule imaging measurements, the dynamics of Biotin-X-DHPE lipids were detected by in situ labeling with Alexa Fluor 546 .
Safety and Hazards
将来の方向性
Biotin DHPE has potential applications in the field of cell panning. For instance, a semi-automated cell panning protocol was developed using Biotin-X-DHPE for efficient isolation of FGFR3-targeting antibody . This process may be a useful tool for screening biologically related antibodies that recognize natural conformational structure on cell membrane protein .
特性
CAS番号 |
136235-58-0 |
|---|---|
分子式 |
C53H10N40O10PS |
分子量 |
1019.44 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




